
Methyl 2-(4-vinylphenyl)acetate
Descripción general
Descripción
Methyl 2-(4-vinylphenyl)acetate is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring and an acetate group at the alpha position. This compound is a styrene derivative and plays a crucial role in polymer chemistry as a functional monomer for synthesizing polymers with tailored properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(4-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate. The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often employing catalysts to enhance the reaction rate and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in the formation of methyl 2-(4-ethylphenyl)acetate.
Substitution: The compound can participate in substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl 2-(4-ethylphenyl)acetate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-vinylphenyl)acetate is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Polymer Chemistry: As a functional monomer, it is used to synthesize polymers with specific properties, such as enhanced mechanical strength or chemical resistance.
Material Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites.
Biomedical Research: The compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices.
Industrial Applications: It finds use in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-vinylphenyl)acetate primarily involves its reactivity as a monomer in polymerization reactions. The vinyl group undergoes radical polymerization, forming long polymer chains. The acetate group can participate in esterification reactions, further modifying the polymer’s properties. The molecular targets and pathways involved include the activation of the vinyl group and the subsequent propagation of the polymer chain .
Comparación Con Compuestos Similares
- Methyl 4-vinylbenzoate
- 4-Vinylbenzyl alcohol
- 4-Vinylbenzoic acid
- 4-Acetoxystyrene
- 4-Vinylaniline
Comparison: Methyl 2-(4-vinylphenyl)acetate is unique due to the presence of both a vinyl group and an acetate group, which allows for diverse chemical reactivity and functionalization. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and material science .
Propiedades
IUPAC Name |
methyl 2-(4-ethenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHZKCPMBLLEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


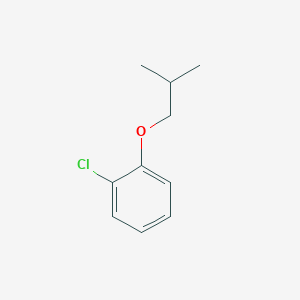





![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)
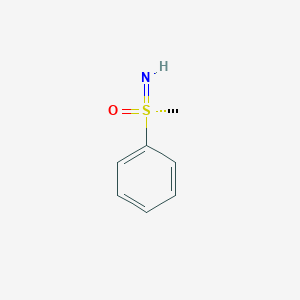
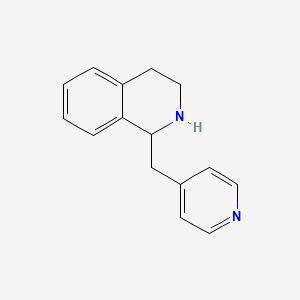
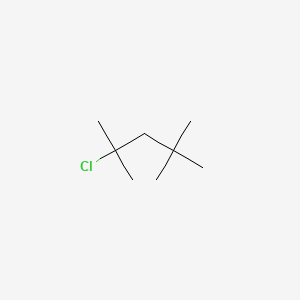
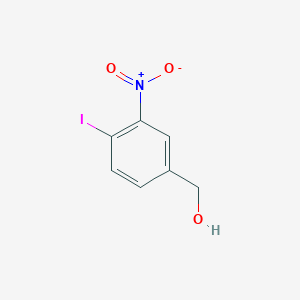
![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)


